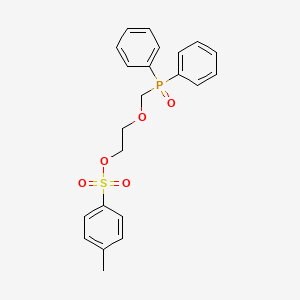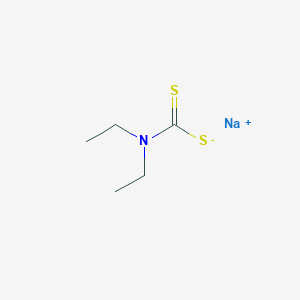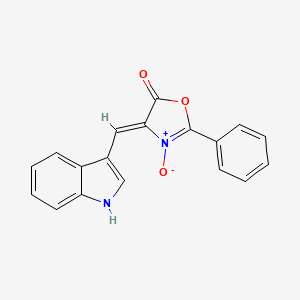
2-(dimethylamino)ethanimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thermus thermophilus ATCC 33923 . This compound is a thermostable trehalose-producing strain. Trehalose is a disaccharide composed of two glucose molecules and is known for its stability and protective properties in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trehalose from Thermus thermophilus ATCC 33923 involves the cultivation of the bacterial strain under specific conditions that promote the production of trehalose. The optimal conditions for trehalose production include a temperature range of 70-75°C, a pH of 7.0-7.5, and the presence of specific nutrients in the growth medium .
Industrial Production Methods: Industrial production of trehalose using Thermus thermophilus ATCC 33923 involves large-scale fermentation processes. The bacterial strain is grown in bioreactors under controlled conditions to maximize trehalose yield. The fermentation broth is then subjected to downstream processing, including cell separation, purification, and crystallization, to obtain pure trehalose .
化学反应分析
Types of Reactions: Thermus thermophilus ATCC 33923 primarily undergoes biochemical reactions related to the synthesis of trehalose. These reactions include the conversion of glucose to trehalose through enzymatic pathways.
Common Reagents and Conditions: The enzymatic synthesis of trehalose involves the use of specific enzymes such as trehalose synthase and trehalose phosphorylase. The reaction conditions typically include optimal temperature and pH, as well as the presence of cofactors and substrates required for enzyme activity .
Major Products Formed: The major product formed from the biochemical reactions involving Thermus thermophilus ATCC 33923 is trehalose. Trehalose is known for its stability and protective properties, making it valuable in various applications .
科学研究应用
Chemistry: In chemistry, trehalose produced by Thermus thermophilus ATCC 33923 is used as a stabilizing agent for proteins and enzymes. Its ability to protect biomolecules from denaturation and degradation makes it valuable in biochemical and biotechnological research .
Biology: In biological research, trehalose is used to study stress responses in organisms. It is known to protect cells from environmental stresses such as heat, cold, and desiccation. Researchers use trehalose to investigate the mechanisms of stress tolerance in various organisms .
Medicine: In medicine, trehalose has potential therapeutic applications due to its protective properties. It is being explored for use in the treatment of neurodegenerative diseases, where it may help protect neurons from damage. Additionally, trehalose is used in the preservation of biological samples and tissues .
Industry: In the food industry, trehalose is used as a sweetener and stabilizer. Its non-reducing nature and stability make it suitable for use in various food products. Trehalose is also used in the cosmetic industry for its moisturizing and protective properties .
作用机制
The mechanism of action of trehalose involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around biomolecules, preventing denaturation and aggregation. It also helps maintain cellular integrity under stress conditions by stabilizing cell membranes and proteins .
相似化合物的比较
Sucrose: Like trehalose, sucrose is a disaccharide composed of glucose and fructose. sucrose is more commonly used as a sweetener in the food industry.
Maltose: Another disaccharide composed of two glucose molecules, maltose is used in brewing and fermentation processes.
Lactose: A disaccharide found in milk, composed of glucose and galactose, lactose is used in the dairy industry.
Uniqueness of Trehalose: Trehalose is unique due to its non-reducing nature and exceptional stability. Unlike other disaccharides, trehalose does not participate in Maillard reactions, making it suitable for use in various applications where stability is crucial. Its protective properties also make it valuable in biological and medical research .
属性
IUPAC Name |
2-(dimethylamino)ethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGHFSJGSKEKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)

![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)
![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)

![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)



![(1S,7R)-3-(5-methoxy-1,3-benzothiazol-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782336.png)
![(3aS,6R)-1-oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782343.png)
![(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782350.png)
